molecular formula C17H10ClF6N3 B2767274 N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 337928-15-1

N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine

Cat. No.: B2767274
CAS No.: 337928-15-1
M. Wt: 405.73
InChI Key: QPNKSLVIYZEVFC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a 1,8-naphthyridine core substituted with a 4-chlorobenzyl group and two trifluoromethyl groups

Mechanism of Action

Target of Action

The compound N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, also known as N-[(4-chlorophenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, is a hybrid pharmacophore that merges β-lactams, 1,8-naphthyridine, and secondary amines Similar compounds have been evaluated for their antimicrobial and anticancer activities .

Mode of Action

It is known that β-lactams, one of the components of this hybrid pharmacophore, act by inhibiting cell wall synthesis in bacteria, leading to cell death . The 1,8-naphthyridine component is known to have diverse biological activities, including anti-inflammatory and anti-tumor activity .

Biochemical Pathways

Given the known activities of β-lactams and 1,8-naphthyridines, it can be inferred that the compound may affect pathways related to cell wall synthesis in bacteria and potentially pathways related to inflammation and tumor growth .

Pharmacokinetics

The compound’s biological activities were supported and studied by dft studies and admet predictions .

Result of Action

The compound has been evaluated for its antimicrobial and anticancer activities. Notably, some compounds in the series were identified as potent anticancer molecules and were comparable to Cisplatin . Some compounds were found to have promising antitubercular efficacy even greater than the standards Streptomycin and Ciprofloxacin . They also displayed potency against both Gram-positive and Gram-negative bacteria and were comparable to Ampicillin & Ciprofloxacin .

Action Environment

The synthesis of the compound was achieved using a green chemistry approach, which suggests that the compound can be produced in an environmentally friendly manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,8-naphthyridine core: This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminopyridine with a β-dicarbonyl compound under acidic conditions.

    Introduction of the trifluoromethyl groups: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).

    Attachment of the 4-chlorobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the 4-chlorobenzyl chloride reacts with the naphthyridine core in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding naphthyridine N-oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Fluoroquinolones: Antibiotics that also target bacterial DNA gyrase.

Uniqueness

N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF6N3/c18-10-3-1-9(2-4-10)8-25-14-6-5-11-12(16(19,20)21)7-13(17(22,23)24)26-15(11)27-14/h1-7H,8H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKSLVIYZEVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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